![molecular formula C18H32INO3 B2878203 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide CAS No. 1313527-16-0](/img/structure/B2878203.png)
4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide is a complex organic compound featuring an adamantane moiety Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
科学的研究の応用
4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential antiviral and antiparkinsonian properties, similar to other adamantane derivatives.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its rigidity and stability.
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide typically involves multiple steps
Adamantane Derivative Preparation: The adamantane core can be synthesized through a series of reactions starting from cyclohexanone. This involves the formation of tricyclo[3.3.1.1]decane, which is then functionalized to introduce the hydroxypropyl group.
Morpholine Ring Introduction: The hydroxypropyl group is reacted with morpholine under basic conditions to form the morpholin-4-ium structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the iodide ion, forming a neutral molecule.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of neutral adamantane derivatives.
Substitution: Formation of halide-substituted morpholin-4-ium compounds.
類似化合物との比較
Similar Compounds
1-Iodoadamantane: Another adamantane derivative with similar structural features but lacking the morpholine ring.
Adamantane: The parent compound, which serves as the core structure for many derivatives.
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide: A compound with a similar adamantane core but different functional groups.
Uniqueness
4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide is unique due to the combination of the adamantane core and the morpholine ring, which imparts both rigidity and the ability to form diverse interactions with biomolecules. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-(1-adamantyloxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32NO3.HI/c1-19(2-4-21-5-3-19)12-17(20)13-22-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIWUQUQNRUITF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)
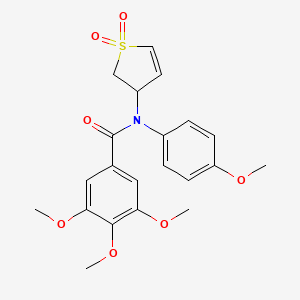
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)
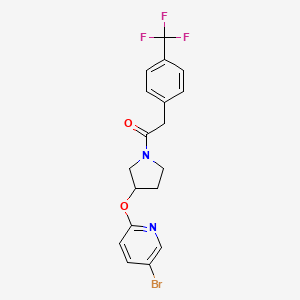
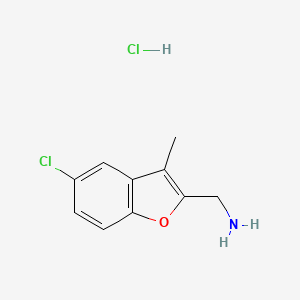
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)
![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)
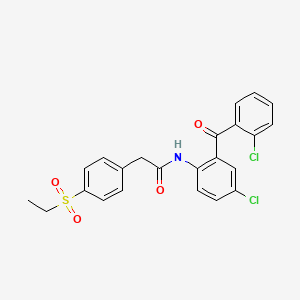
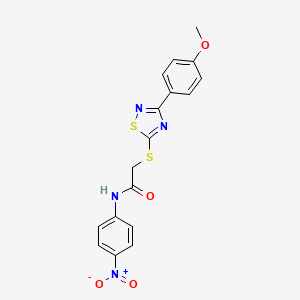
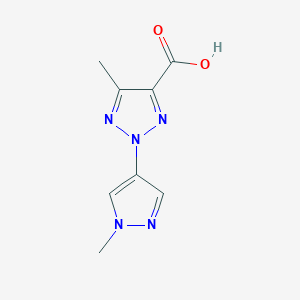
![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)
